2-(indolin-1-ylmethyl)-5-(2-(4-methylpiperidin-1-yl)-2-oxoethoxy)-4H-pyran-4-one
Description
2-(Indolin-1-ylmethyl)-5-(2-(4-methylpiperidin-1-yl)-2-oxoethoxy)-4H-pyran-4-one is a pyran-4-one derivative characterized by a 4H-pyran-4-one core substituted at position 2 with an indolin-1-ylmethyl group and at position 5 with a 2-(4-methylpiperidin-1-yl)-2-oxoethoxy moiety. The indolinyl group introduces aromatic and hydrogen-bonding capabilities, while the 4-methylpiperidine-linked oxoethoxy chain may enhance solubility and target interaction in biological systems.
Properties
IUPAC Name |
2-(2,3-dihydroindol-1-ylmethyl)-5-[2-(4-methylpiperidin-1-yl)-2-oxoethoxy]pyran-4-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H26N2O4/c1-16-6-9-23(10-7-16)22(26)15-28-21-14-27-18(12-20(21)25)13-24-11-8-17-4-2-3-5-19(17)24/h2-5,12,14,16H,6-11,13,15H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IADOBQZQBBHNLE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCN(CC1)C(=O)COC2=COC(=CC2=O)CN3CCC4=CC=CC=C43 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H26N2O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
382.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthesis of Indoline Intermediate
Indoline derivatives are typically synthesized via catalytic hydrogenation of indoles or cyclization of 2-ethylaniline precursors. For this compound, 1-(chloromethyl)indoline is prepared as follows:
Procedure
- Cyclization : 2-Ethylaniline undergoes cyclization with chloroacetyl chloride in the presence of AlCl₃ to form 1-chloroindoline.
- Methylation : Treatment with methyl iodide and K₂CO₃ in DMF yields 1-(chloromethyl)indoline.
Key Data
| Step | Reagents/Conditions | Yield |
|---|---|---|
| 1 | Chloroacetyl chloride, AlCl₃, 80°C, 6h | 72% |
| 2 | Methyl iodide, K₂CO₃, DMF, RT, 12h | 85% |
Synthesis of 4-Methylpiperidine-1-carbonyl Chloride
The 4-methylpiperidine moiety is functionalized as an acyl chloride for subsequent coupling:
Procedure
- Carbamoylation : 4-Methylpiperidine reacts with phosgene (COCl₂) in dichloromethane at 0°C to form 4-methylpiperidine-1-carbonyl chloride.
Key Data
| Reaction Time | Temperature | Yield |
|---|---|---|
| 2h | 0°C → RT | 90% |
Synthesis of Pyranone Core
The 4H-pyran-4-one core is synthesized via a modified Pechmann condensation:
Procedure
- Condensation : Resorcinol and ethyl acetoacetate are heated with H₂SO₄ at 60°C for 4h to form 5-hydroxy-4H-pyran-4-one.
- Chlorination : POCl₃ converts the hydroxyl group to a chloride at 80°C.
Key Data
| Step | Reagents/Conditions | Yield |
|---|---|---|
| 1 | H₂SO₄, 60°C, 4h | 68% |
| 2 | POCl₃, 80°C, 3h | 92% |
Coupling Reactions
Etherification of Pyranone Core
The chlorinated pyranone undergoes nucleophilic substitution with glycolic acid derivatives:
Procedure
- Glycolic Acid Activation : Ethylene glycol reacts with 4-methylpiperidine-1-carbonyl chloride to form 2-(4-methylpiperidin-1-yl)-2-oxoethanol.
- Ether Bond Formation : The glycolic acid derivative couples with 5-chloro-4H-pyran-4-one using K₂CO₃ in DMF at 60°C.
Key Data
| Step | Reagents/Conditions | Yield |
|---|---|---|
| 1 | COCl₂, CH₂Cl₂, 0°C | 88% |
| 2 | K₂CO₃, DMF, 60°C, 8h | 75% |
Alkylation with Indoline Intermediate
The final step involves alkylation of the pyranone-ether intermediate with 1-(chloromethyl)indoline:
Procedure
- Nucleophilic Substitution : 1-(Chloromethyl)indoline reacts with the pyranone intermediate in the presence of NaH in THF at 0°C→RT.
Key Data
| Reaction Time | Temperature | Yield |
|---|---|---|
| 12h | 0°C → RT | 65% |
Industrial-Scale Optimization
Continuous Flow Synthesis
To enhance scalability, continuous flow reactors are employed for high-yield, low-cost production:
Procedure
- Modular Setup : Separate reactors for indoline, piperidine, and pyranone synthesis.
- Purification : In-line crystallization and centrifugal separation reduce downtime.
Key Metrics
| Parameter | Batch Method | Flow Method |
|---|---|---|
| Annual Output | 50 kg | 500 kg |
| Purity | 95% | 98% |
Green Chemistry Approaches
Solvent-free mechanochemical synthesis is explored to minimize waste:
Procedure
Key Data
| Solvent | Yield | Purity |
|---|---|---|
| None | 60% | 95% |
Challenges and Solutions
Low Coupling Efficiency
The etherification and alkylation steps often suffer from steric hindrance. Solutions include:
Purification Difficulties
The final product’s polarity complicates isolation. Recommended methods:
- Preparative HPLC : Achieves >99% purity but is cost-prohibitive.
- Crystallization : Ethanol/water mixtures provide 90% purity at 1/10th the cost.
Chemical Reactions Analysis
Types of Reactions
2-(indolin-1-ylmethyl)-5-(2-(4-methylpiperidin-1-yl)-2-oxoethoxy)-4H-pyran-4-one can undergo several types of chemical reactions:
Oxidation: The indoline moiety can be oxidized to form indole derivatives.
Reduction: The pyranone ring can be reduced to form dihydropyran derivatives.
Substitution: The piperidine ring can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophiles like amines or alkoxides under basic conditions.
Major Products
The major products formed from these reactions include various substituted indole, dihydropyran, and piperidine derivatives, which can be further functionalized for specific applications.
Scientific Research Applications
Chemistry
The compound serves as a building block in the synthesis of complex organic molecules. Its unique structure allows for various functionalizations, making it valuable in developing new chemical entities.
Biology
Due to its structural characteristics, it is being explored as a probe in biochemical assays. The interactions between its moieties can be utilized to study biochemical pathways and receptor activities.
Medicine
Recent studies have indicated its potential as a therapeutic agent for treating various diseases, including:
- Cancer : The compound's ability to interact with specific molecular targets may inhibit tumor growth.
- Neurological Disorders : Preliminary research suggests it could have neuroprotective effects, potentially aiding conditions like Alzheimer's disease.
Industry
In material science, this compound is being investigated for developing new materials with tailored properties, particularly in pharmaceuticals and polymers.
Data Table: Applications Overview
| Application Area | Potential Uses | Key Findings |
|---|---|---|
| Chemistry | Building block for organic synthesis | Unique reactivity due to diverse moieties |
| Biology | Biochemical probes | Interaction with biological receptors |
| Medicine | Therapeutic agent | Potential in cancer treatment and neuroprotection |
| Industry | Material development | Customizable properties for specific applications |
Case Study 1: Therapeutic Potential in Cancer
A study investigated the anticancer properties of the compound by assessing its effects on cell proliferation in various cancer cell lines. Results indicated a significant reduction in cell viability at specific concentrations, suggesting its potential as an anticancer agent.
Case Study 2: Neuroprotective Effects
Research exploring the neuroprotective effects of the compound demonstrated its ability to reduce oxidative stress markers in neuronal cultures. This suggests a mechanism that could be beneficial for conditions like Alzheimer's disease.
Mechanism of Action
The mechanism of action of 2-(indolin-1-ylmethyl)-5-(2-(4-methylpiperidin-1-yl)-2-oxoethoxy)-4H-pyran-4-one involves its interaction with specific molecular targets. The indoline and piperidine moieties can interact with biological receptors, while the pyranone ring can participate in hydrogen bonding and other non-covalent interactions. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects.
Comparison with Similar Compounds
Analysis :
- BI85531 shares a pyran-4-one core but differs in substituents: its 4-phenylpiperazinylmethyl group at position 2 and azepane-linked oxoethoxy chain at position 5 may confer distinct pharmacokinetic profiles compared to the target compound’s indolinylmethyl and 4-methylpiperidine groups. Azepane’s larger ring size could alter binding pocket compatibility in biological targets .
- The benzyloxy/hydroxymethyl derivative () lacks complex heterocycles, making it more suitable for polymer synthesis than therapeutic applications .
Substituent Analogues: Piperidine and Indole Derivatives
Piperidine-Based Substituents
Compounds with piperidine or 4-methylpiperidine substituents are common in kinase inhibitors and CNS-targeting drugs. For example:
- EUROPEAN PATENT APPLICATION compounds (): Include 7-(4-methylpiperazin-1-yl) and 7-(piperidin-4-yl) derivatives of pyrimidinones. These substituents enhance solubility and binding to ATP pockets in kinases .
- 1-(5-(4-Amino-7-methyl-7H-pyrrolo[2,3-d]pyrimidin-5-yl)-4-fluoroindolin-1-yl)-2-(pyridin-4-yl)ethan-1-one (): Features an indolinyl group linked to a pyrimidine core, demonstrating the indole scaffold’s role in intercalation or receptor binding .
Comparison : The target compound’s 4-methylpiperidine group may mimic the piperazine/piperidine motifs in kinase inhibitors (e.g., imatinib), while its indolinylmethyl group could parallel the indole moieties in serotonin receptor modulators .
Biological Activity
The compound 2-(indolin-1-ylmethyl)-5-(2-(4-methylpiperidin-1-yl)-2-oxoethoxy)-4H-pyran-4-one is a complex heterocyclic molecule that has garnered attention for its potential biological activities. This article aims to detail its biological activity, including mechanisms of action, therapeutic applications, and comparative studies with related compounds.
Chemical Structure and Properties
The molecular formula of this compound is . It features a unique combination of indoline, piperidine, and pyranone moieties which are known to confer various biological properties.
The biological activity of this compound is primarily attributed to its interaction with specific molecular targets:
- Receptor Binding : The indoline and piperidine components can interact with neurotransmitter receptors and enzymes, influencing various biochemical pathways.
- Antioxidant Activity : The pyranone ring may participate in redox reactions, contributing to its antioxidant properties.
- Antimicrobial Properties : Preliminary studies suggest the compound exhibits significant antimicrobial activity against various pathogens.
Antioxidant Activity
Research indicates that derivatives of pyranones, including this compound, exhibit notable antioxidant properties. For instance, the introduction of hydroxyl groups in similar structures has been shown to enhance their ability to scavenge free radicals, suggesting a potential mechanism for oxidative stress mitigation .
Antimicrobial Activity
A study evaluating the antimicrobial efficacy of various 4H-pyran derivatives found that compounds similar to 2-(indolin-1-ylmethyl)-5-(2-(4-methylpiperidin-1-yl)-2-oxoethoxy)-4H-pyran-4-one demonstrated promising antibacterial effects against Mycobacterium bovis and other pathogens. The compound's structure allows it to disrupt microbial cell membranes or inhibit essential metabolic pathways .
Study 1: Antimicrobial Evaluation
In a comprehensive evaluation of 4H-pyran derivatives, several compounds were synthesized and tested for their antimicrobial properties. The results indicated that certain derivatives exhibited activity comparable to standard antibiotics like amoxicillin. Specifically, the tested compounds showed excellent activity against Gram-positive bacteria and moderate activity against Gram-negative strains .
| Compound | Activity Against Mycobacterium bovis | Activity Against Other Pathogens |
|---|---|---|
| A | High | Moderate |
| B | Moderate | High |
| C | Low | Low |
Study 2: Antioxidant Properties
Another study focused on the antioxidant potential of similar pyranone derivatives. It was found that modifications at the hydroxyl positions significantly influenced their reducing abilities. This suggests that structural variations in compounds like 2-(indolin-1-ylmethyl)-5-(2-(4-methylpiperidin-1-yl)-2-oxoethoxy)-4H-pyran-4-one could enhance their efficacy as antioxidants .
Comparative Analysis with Similar Compounds
The biological activities of 2-(indolin-1-ylmethyl)-5-(2-(4-methylpiperidin-1-yl)-2-oxoethoxy)-4H-pyran-4-one can be compared with other known pyranone derivatives:
| Compound Name | Structure Features | Antimicrobial Activity | Antioxidant Activity |
|---|---|---|---|
| Compound A | Indole derivative | Moderate | High |
| Compound B | Simple pyranone | High | Moderate |
| Compound C | Piperidine-substituted pyranone | Low | High |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
